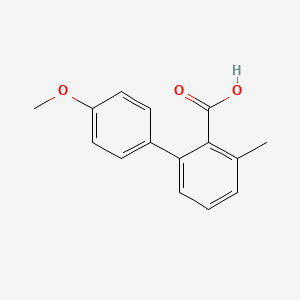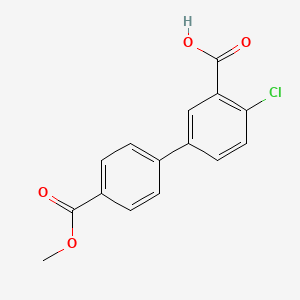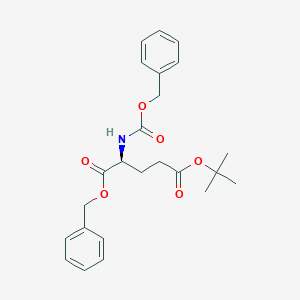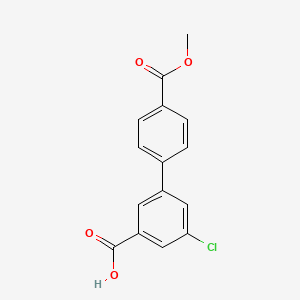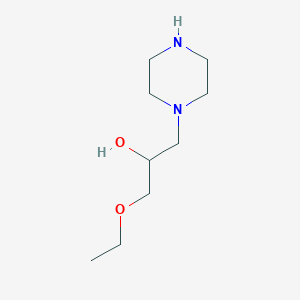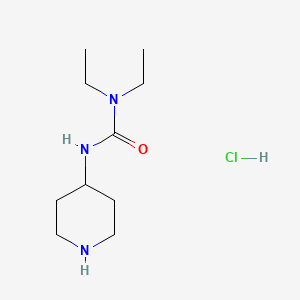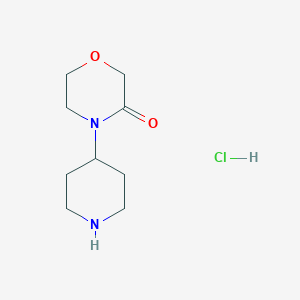![molecular formula C10H10N2O3 B1422254 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol CAS No. 870544-33-5](/img/structure/B1422254.png)
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
Descripción general
Descripción
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol is a chemical compound with the CAS Number: 870544-33-5 . It has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12) . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol has been synthesized and evaluated for its biological properties. One study synthesized it along with another benzimidazole derivative and found that it displayed mild antioxidant activity (IC50 value 400.42 μg/ml) (Poddar, Saqueeb, & Rahman, 2016).
Antimicrobial Activity
Another research angle involves exploring its antimicrobial properties. A study synthesized a series of benzazole derivatives, including 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol, and evaluated their in vitro antimicrobial activity against various microbes (Karalı et al., 2004).
Antioxidant and Cytoprotective Effects
The compound has also been tested for its antioxidant properties. In a study, various benzimidazole derivatives were synthesized and tested for toxicity and antioxidant activity. Some derivatives demonstrated significant cytoprotective and antioxidant effects, comparable to those of quercetin, indicating potential biological applications (Anastassova et al., 2016).
Gastric (H+/K+)-ATPase-Inhibitory Activity
Research has also been conducted on benzimidazole derivatives for their potential gastric (H+/K+)-ATPase-inhibitory activity. This could indicate a role in managing gastric conditions (Homma et al., 1997).
Green Synthesis Approaches
There is ongoing research into green chemistry approaches for synthesizing benzimidazole derivatives, highlighting the importance of environmentally friendly methods in drug synthesis (Nikpassand & Pirdelzendeh, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDIXOKMUPRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



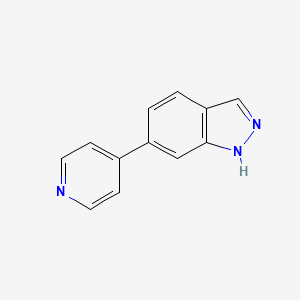
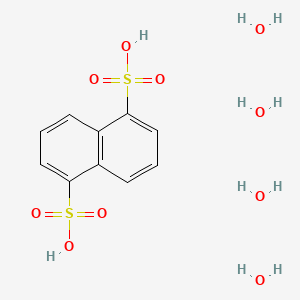
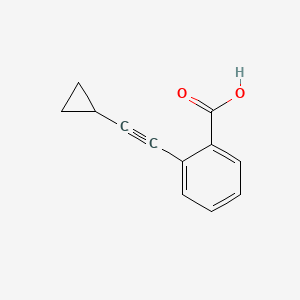
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
